Journal Name:Isotopes in Environmental and Health Studies
Journal ISSN:1025-6016
IF:1.667
Journal Website:http://www.tandf.co.uk/journals/gieh
Year of Origin:1995
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:44
Publishing Cycle:Quarterly
OA or Not:Not
Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2020-01-08 , DOI: 10.1039/C9DT04572D
Control of the redox potential of lithium terephthalate Li2TP anode material is demonstrated by functionalizing its terephthalate backbone with an electron-donating amino group; this lowers – as intended – the redox potential of Li2TP by 0.14 V. The two Li-organic electrode materials, Li2TP and Li2TP-NH2, are fabricated as crystalline thin films from gaseous precursors using the atomic/molecular layer deposition (ALD/MLD) technique. The amino-functionalized material possesses a previously unknown crystal structure, addressed here by applying the USPEX evolutionary algorithm for the structure prediction and then LeBail fitting of the experimental XRD pattern based on the predicted structure model. The ALD/MLD fabrication yields in situ lithiated active electrode materials without any conductive additivies or binders and thus allows a straightforward evaluation of their intrinsic electrochemical properties. Comparison between Li2TP and its amino-functionalized derivative reveals inferior capacity retention and rate capability characteristics for the latter, which somewhat counterveils the pros-and-cons balance between the two Li-organic electrode materials. From galvanostatic cycling experiments and post-mortem XRD and SEM analysis, the issue with Li2TP-NH2 is revealed to be in the morphology changes occurring during the discharge/charge cycling.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2015-08-03 , DOI: 10.1039/C5DT02083B
Two cationic iridium complexes, namely [Ir(dph-oxd)2(bpy)]PF6 (1) and [Ir(dph-oxd)2(pzpy)]PF6 (2), using 2,5-diphenyl-1,3,4-oxadiazole (dph-oxd) as the cyclometallating ligand and 2,2′-bipyridine (bpy) or 2-(1H-pyrazol-1-yl)pyridine (pzpy) as the ancillary ligands, have been synthesized, and their photophysical and electrochemical properties have been comprehensively investigated. In solution, both complexes emit efficient blue-green light. For complex 1, the light emission in a neat film is remarkably red-shifted; in solid state, it gives an intriguing piezochromic phenomenon. Compared with archetype [Ir(ppy)2(bpy)]PF6 (ppy is 2-phenylpyridine), complex 1 shows a largely stabilized HOMO (highest occupied molecular orbital) level, induced by the electron-deficient 1,3,4-oxadiazole (oxd) heterocycle of dph-oxd, which results in an enlarged energy gap and blue-shifted emission. Compared with complex 1, complex 2 shows an enhanced LUMO (lowest unoccupied molecular orbital) level, caused by the electron-rich pzpy ancillary ligand, but they exhibit similar emission energy in solution. For both complexes, theoretical calculations reveal that their blue-green emission in solution arises primarily from the 3π–π* states centered on dph-oxd; moreover, complex 1 bears close-lying 3π–π* and 3CT (charge-transfer) states, underlying its remarkably red-shifted emission in the neat film and unique piezochromic behavior in the solid state. Solid state light emitting electrochemical cells (LECs) based on complexes 1 and 2 give efficient yellow and green-blue light, with peak current efficiencies of 18.3 and 5.2 cd A−1, respectively. It is demonstrated that oxd-type cyclometallating ligands are promising as an avenue to stabilize the HOMOs and tune emission properties of cationic iridium complexes to a large extent.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2020-03-09 , DOI: 10.1039/D0DT00678E
Central-radial bi-porous nanocatalysts were synthesized by derivation from dendritic porous supports with hierarchical inorganic functional layers. The nanostructure exhibited a high unit loading capacity, accessible internal catalytic sites and protective mesoporous shell encapsulation. The nanocatalysts were utilized for efficient and stable heterogeneous catalytic reduction of 4-nitrophenol to 4-aminophenol with robust magnetic recyclability.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2015-09-24 , DOI: 10.1039/C5DT02912K
Treatment of L2Ni(CF2)44a–c (L = PPh3, PPh2Me, pyridine) with an external Lewis acid (trimethylsilyl triflate) gives new L-functionalized fluoronickelacyclopentanes 5a–c. Complexes L2Ni(CF2)44a,b react with the thiol form of the bidentate ligand 1,2,4-(HS)(Ph2P)Me(C6H3) [P,SH] through a unique Brønsted acid-promoted Cα–F bond activation mechanism, affording phosphine-functionalized nickelacycles bearing a phosphinothiolate ligand 6a–b. Furthermore, substituting monodentate ligands in L2Ni(CF2)44a–c with the deprotonated form of the bidentate ligand [P,S−] leads to the first anionic perfluoronickelacycle 7. The anionic metallacyle reacts with phosphonium salts [PHPh3](Br) and [PHPh2Me](Br) to yield HF and phosphine-functionalized nickelacycles 6a,b that still contain the terminal thiolate moiety.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2013-03-07 , DOI: 10.1039/C3DT32302A
The syntheses of H2-phbpz, [Cu2(phbpz)]·2DEF·MeOH (CFA-2) and [Ag2(phbpz)] (CFA-3) (H2-phbpz = 3,3′,5,5′-tetraphenyl-1H,1′H-4,4′-bipyrazole) compounds and their crystal structures are described. The Cu(I) containing metal–organic framework CFA-2 crystallizes in the tetragonal crystal system, within space group I41/a (no. 88) and the following unit cell parameters: a = 30.835(14), c = 29.306(7) Å, V = 27 865(19) Å3. CFA-2 features a flexible 3-D three-connected two-fold interpenetrated porous structure constructed of triangular Cu(I) subunits. Upon exposure to different kinds of liquids (MeOH, EtOH, DMF, DEF) CFA-2 shows pronounced breathing effects. CFA-3 crystallizes in the monoclinic crystal system, within space group P21/c (no. 14) and the following unit cell parameters: a = 16.3399(3), b = 32.7506(4), c = 16.2624(3) Å, β = 107.382(2)°, V = 8305.3(2) Å3. In contrast to the former compound, CFA-3 features a layered 2-D three-connected structure constructed from triangular Ag(I) subunits. Both compounds are characterized by elemental and thermogravimetric analyses, single crystal structure analysis and X-ray powder diffraction, FTIR- and fluorescence spectroscopy. Preliminary results on oxygen activation in CFA-2 are presented and potential improvements in terms of framework robustness and catalytic efficiency are discussed.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2021-06-08 , DOI: 10.1039/D1DT01642C
Several new, very bulky arene-bridged bis(amine) (viz. 1,3- and 1,4-{N(H)(SiPri3)}2(μ-C6H4), L1H2 and L2H2, respectively) and bis(amidine) pro-ligands (viz. 4,6-{[Dip(H)N](DipN)C}2(μ-DBF), DBF = dibenzofurandiyl, L3H2; and 1,3-{Ar†N(H)C(But)N}2(μ-C6H4), Ar† = C6H2{C(H)Ph2}2Pri-2,6,4, L4H2) have been developed. All can be doubly deprotonated with LiBun. The resultant dilithium salts react with either GeCl2·(dioxane) or SnBr2 to yield a series of amidotetrelylenecyclophanes (:E(μ-L1)2E: and :E(μ-L2)2E:, E = Ge or Sn) and bis(halotetrelylene) complexes (:E(X)(μ-L3)(X)E:, E = Ge or Sn, X = Cl or Br; and :Ge(Cl)(μ-L4)(Cl)Ge:). Reduction of :Ge(Cl)(μ-L4)(Cl)Ge: with KC8 afforded the crystallographically characterised bis(amido/amidinatogermylene) compound, :Ge(μ-L4)2Ge:, which is believed to have formed via a disproportionation process.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2022-01-18 , DOI: 10.1039/D1DT03931H
To realize electrocatalytic water splitting for hydrogen production, the development of efficient and durable anode materials containing earth-abundant elements is of great significance. In this work, we demonstrate a novel heterostructure with easily depositing CeO2 nanoparticles on the surface of the metal–organic framework (MOF)-derived Co0.4Ni1.6P nanowire arrays. Such an interface engineering strategy triggers the formation of abundant oxygen vacancies and provides more electrocatalytically active sites. Besides, the synergistic effect in this composite can regulate the electronic structure, and lead to an enhanced charge-transfer ability. Benefiting from the above superiorities, this heterostructure exhibits remarkable electrocatalytic performance towards the oxygen evolution reaction (OER) in 1 M KOH electrolyte, requiring overpotentials (η) of 268 and 343 mV to yield current densities of 10 and 100 mA cm−2, respectively, accompanied by a low Tafel slope of 79.3 mV dec−1. Furthermore, the electrocatalytic performance of this heterostructure for the OER in simulated alkaline seawater (1 M KOH + 0.5 M NaCl) was also studied, and it achieved low η values of 345 and 394 mV to drive 100 and 200 mA cm−2, respectively. This work presents a simple approach to fabricate heterostructural electrocatalysts with CeO2 nanoparticles for high-performance water/seawater electrolysis.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2003-08-20 , DOI: 10.1039/B306401H
Two new C2-symmetric diazaborinanes were prepared by diastereoselective intramolecular dihydroboration of bulky 1,3-diamines, the remarkably stable l-[HB(2,6-Pri2-C6H3NCHMe)2CMe2], from which it was not possible to isolate free diimine, and the less bulky l-[HB(2-Pri-C6H4NCHMe)2CMe2], which yielded l-(2-Pri-C6H4NHCHMe)2CMe2 on acid work up. The BH3 reductions were highly diastereoselective for l-products (de > 95%). Use of AlCl3/LiAlH4 mixtures in diethyl ether gave lower (de
≈ 75%) and opposite selectivity, yielding predominantly u-(2,6-Pri2-C6H3NHCHMe)2CMe2 upon work up, via a u-[H2Al(2,6-Pri2-C6H3)NHCHMeCMe2CHMeN(2,6-Pri2-C6H3)] intermediate in a two-step reduction. All products were characterized crystallographically.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2013-05-03 , DOI: 10.1039/C3DT51143J
Two hetero-metallic carbonates, namely KCd(H2O)3Ru2(CO3)4·4H2O (1) and KCd(H2O)3Ru2(CO3)4·3.5H2O (2), have been synthesized in a neutral aqueous solution. Both of the 3D dimensional structured complexes contain mixed-valent diruthenium(II,III) carbonate paddlewheel cores of Ru2II,III(CO3)43− that are connected to each other in trans- or cis-modes by carbonate oxygen atoms, forming rectangular square-grid and isomeric parallelogram layers [Ru2(CO3)4]n3n− in 1 and 2, respectively. The reaction temperature is found to play an important role in directing the final products with particular topologies and their layered structural diversity is due to the various linking modes between the Ru2(CO3)43− units. The magnetic studies show that ferromagnetic interactions are propagated between the diruthenium units in both complexes 1 and 2 but their magnetic properties differ at low temperatures, in which the trans linking mode parallelogram layer [Ru2(CO3)4]n3n− in complex 2 leads to long-range magnetic ordering below 4.0 K. However, no Curie ordering down to 1.8 K is detected for complex 1 containing the isomeric rectangle square-grid layer linking in the cis mode.
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2017-02-21 , DOI: 10.1039/C7DT00334J
In this detailed study we report on the structures of the widely employed diboron(4) compounds bis(pinacolato)diboron (B2pin2) and bis(neopentyl glycolato)diboron (B2neop2), as well as bis(ethylene glycolato)diboron (B2eg2) and tetrakis(dimethylamino)diboron (B2(NMe2)4), and their reactivity, along with that of bis(catecholato)diboron (B2cat2) with backbone saturated and backbone unsaturared N-heterocyclic carbenes (NHCs) of different steric demand. Depending on the nature of the diboron(4) compound and the NHC used, Lewis-acid/Lewis-base adducts or NHC ring-expansion products stemming from B–B and C–N bond activation have been observed. The corresponding NHC adducts and NHC ring-expanded products were isolated and characterised via solid-state and solution NMR spectroscopy and X-ray diffraction. In general, we observed B–B bond and C–N bond activation at low temperature for B2eg2, at room temperature for B2neop2 and at higher temperature for B2cat2. The reactivity strongly depends on steric effects of the NHCs and the diboron(4) compounds, as well as on the corresponding Lewis-basicity and Lewis-acidity. Our results provide profound insight into the chemistry of these diboron(4) reagents with the nowadays ubiquitous NHCs, the stability of the corresponding NHC adducts and on B–B bond activation using Lewis-bases in general. We demonstrate that B–B bond activation may be triggered even at temperatures as low as −40 °C to −30 °C without any metal species involved. For example, the reactions of B2eg2 with sterically less demanding NHCs such as Me2ImMe and iPr2Im in solution led to the corresponding ring-expanded products at low temperatures. Furthermore, boronium [L2B(OR)2]+ and borenium [LB(OR)2]+ cations have been observed from the reaction of the bis-borate B2eg3 with the NHCs iPr2Im and Me2ImMe, which led to the conclusion that the activation of bis-borates with NHCs (or Lewis-bases in general) might be a facile and simple route to access such species.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
环境科学与生态学4区 | CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
12.70 | 33 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://mc.manuscriptcentral.com/gieh